Microcolin H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Microcolin H can be synthesized through a multi-step process involving the coupling of aliphatic carboxylic acid, tripeptide, and pyrrolinone fragments. These fragments are synthesized separately and then converged at a late stage via standard peptide coupling reactions .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of its fragments followed by their coupling. The process has been optimized to achieve a single-batch yield of over 200 milligrams, addressing the challenge of sourcing this natural product .
Chemical Reactions Analysis
Types of Reactions: Microcolin H undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lipopeptide structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Microcolin H has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipopeptide synthesis and modification.
Biology: Investigated for its role in inducing autophagy and its effects on cellular processes.
Medicine: Explored for its potent antitumour activity, particularly in gastric, lung, and pancreatic cancers.
Mechanism of Action
Microcolin H exerts its effects by directly binding to the phosphatidylinositol transfer protein alpha and beta isoforms (PITPα/β). This binding increases the conversion of LC3I to LC3II and reduces the level of p62 in cancer cells, leading to autophagic cell death. This mechanism highlights the potential of PITPα/β as a therapeutic target for cancer treatment .
Comparison with Similar Compounds
- Microcolin A
- Microcolin B
- Microcolin C
- Microcolin D
- Majusculamide D
Microcolin H stands out due to its strong antiproliferative activity and its ability to induce autophagic cell death, setting it apart from its counterparts .
Properties
Molecular Formula |
C38H63N5O9 |
---|---|
Molecular Weight |
733.9 g/mol |
IUPAC Name |
[(2R,3S)-4-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-[[(2S)-4-methyl-2-[methyl-[(2R)-2-methyloctanoyl]amino]pentanoyl]amino]-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C38H63N5O9/c1-12-13-14-15-16-24(6)35(48)40(10)29(19-22(2)3)34(47)39-32(26(8)52-27(9)44)37(50)41(11)33(23(4)5)38(51)42-21-28(45)20-30(42)36(49)43-25(7)17-18-31(43)46/h17-18,22-26,28-30,32-33,45H,12-16,19-21H2,1-11H3,(H,39,47)/t24-,25+,26-,28+,29+,30+,32+,33+/m1/s1 |
InChI Key |
VVVUQZUDSPOQAQ-PEYQGHOASA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)OC(=O)C)C(=O)N(C)[C@@H](C(C)C)C(=O)N1C[C@H](C[C@H]1C(=O)N2[C@H](C=CC2=O)C)O |
Canonical SMILES |
CCCCCCC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N2C(C=CC2=O)C)O |
Origin of Product |
United States |
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